2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

Catalog No.
S1482294
CAS No.
19076-79-0
M.F
C24H24BrNO
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dim...

CAS Number

19076-79-0

Product Name

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

IUPAC Name

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

Molecular Formula

C24H24BrNO

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3

InChI Key

IAJYQHATSIOBSH-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Synonyms

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethyl-ethanamine;

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
  • Anti-estrogen effects

    Tamoxifen acts as a selective estrogen receptor modulator (SERM) . This means it can bind to estrogen receptors in some tissues, such as breast tissue, and block the effects of estrogen. This property is valuable in researching and understanding estrogen's role in various diseases.

  • Treatment of hormone-receptor-positive breast cancer

    Tamoxifen is a standard treatment for hormone-receptor-positive breast cancer . Extensive research has been conducted to understand its effectiveness and optimize treatment strategies for this type of breast cancer.

  • Research in other diseases

    Tamoxifen's properties are being investigated in research for other diseases, such as endometrial cancer and certain bone diseases . These areas of study are ongoing, and more research is needed to determine the full potential of tamoxifen in these contexts.

2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine is an organic compound characterized by its complex structure, which includes a bromo-substituted diphenylethenyl group and a dimethylaminoethyl moiety. Its molecular formula is C24H24BrNOC_{24}H_{24}BrNO, indicating the presence of bromine, nitrogen, and oxygen along with a significant carbon and hydrogen backbone. This compound is primarily studied for its potential applications in medicinal chemistry and biological research.

Owing to its functional groups. Notably, the bromo group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles. For instance, reactions involving the formation of new bonds with amines or alcohols can be anticipated. Additionally, the phenoxy group may engage in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

The synthesis of 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine typically involves multi-step organic reactions:

  • Formation of the Diphenylethenyl Unit: This can be achieved through a Wittig reaction or similar methodology to create the double bond between phenyl groups.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide.
  • Ether Formation: The phenoxy group can be introduced via nucleophilic substitution of an appropriate phenol derivative.
  • Dimethylation: Finally, the dimethylamino group can be added through alkylation of an amine using methyl iodide or a similar reagent .

This compound may have several applications:

  • Pharmaceutical Research: Due to its structural characteristics, it could serve as a lead compound for developing drugs targeting specific biological pathways.
  • Chemical Probes: It may be utilized in biochemical assays to study receptor interactions or enzyme activities.
  • Material Science: Its unique properties could make it suitable for developing new materials with specific electronic or optical characteristics .

Interaction studies involving 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine could focus on:

  • Receptor Binding Affinity: Investigating how well this compound binds to various receptors in vitro.
  • Enzyme Inhibition: Assessing its potential to inhibit specific enzymes related to disease pathways.
  • Cellular Uptake: Understanding how effectively this compound enters cells and its subsequent biological effects .

Several compounds share structural similarities with 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
ClomipheneContains similar diphenyl structuresUsed primarily as a fertility drug
Phenacyl BromideBromo-substituted ketoneKnown for its reactivity towards nucleophiles
DiphenhydramineAntihistamine with a similar amine structureExhibits strong sedative properties

The exploration of triphenylethylene derivatives dates to the mid-20th century, driven by efforts to develop non-steroidal antiestrogens. The discovery of tamoxifen (ICI-46,474) in 1962 by Dora Richardson marked a pivotal moment, as it transitioned from a failed contraceptive to a cornerstone in breast cancer therapy. Brominated derivatives like 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine evolved from structural modifications aimed at enhancing receptor binding affinity and metabolic stability. Early synthetic efforts focused on halogenation strategies, with bromine introduced to improve electrophilic reactivity and modulate steric interactions at the estrogen receptor.

Position in Contemporary Pharmaceutical Chemistry Research

In modern drug discovery, this compound occupies a niche in dual-target ligand development. Its structure combines a brominated aromatic system for aromatase inhibition and a dimethylaminoethoxy side chain for ER modulation. Recent studies highlight its potential to overcome limitations of conventional SERMs, such as tamoxifen’s uterine carcinogenicity, by leveraging bromine’s electronic effects to fine-tune receptor interactions.

Significance in Selective Estrogen Receptor Modulator (SERM) Research Paradigm

As a SERM analogue, 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine exemplifies the shift toward multifunctional agents. Preclinical data suggest it may simultaneously inhibit aromatase (reducing estrogen synthesis) and antagonize ER-α in breast tissue, while preserving ER-β activity in bone and cardiovascular systems. This dual mechanism could address therapeutic resistance in hormone-dependent cancers.

Modern Synthetic Research Strategies for Triphenylethylenes

Contemporary synthetic approaches for triphenylethylenes, including 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine, have evolved significantly from traditional methods. Modern synthetic strategies emphasize efficiency, selectivity, and sustainability while addressing the inherent challenges of constructing highly substituted alkenes [1] [2].

The diphenylmethyllithium addition approach represents one of the most reliable modern methodologies for tetraarylethylene synthesis. This method involves the reaction of diphenylmethyllithium with substituted benzophenones, followed by acid-catalyzed dehydration to produce the corresponding tetraarylethylenes in excellent yields of 90-97% [1]. The simplicity of this approach allows for multigram-scale preparations (10-50 grams) with remarkable ease, making it particularly valuable for research applications requiring substantial quantities of target compounds.

Sulfur-mediated coupling reactions have emerged as a promising metal-free alternative, utilizing elemental sulfur and potassium carbonate as cheap and benign additives. This methodology achieves tetraarylethylene synthesis through alkylidene-homocoupling of N-tosylhydrazones derived from readily available benzophenones, delivering excellent yields while competing favorably with established procedures in terms of scope, yield, and practicability [2]. The mechanism involves diazo compounds, thioketones, and thiiranes as key intermediates, providing a robust pathway for diverse tetraarylethylene derivatives.

Palladium-catalyzed cross-coupling methodologies have gained prominence for their functional group tolerance and mild reaction conditions. These approaches enable the construction of complex triphenylethylene frameworks through sequential arylation reactions, offering precise control over substitution patterns and stereochemistry [3] [4]. The methodology features readily available starting materials, high atom economy, and step economy, making it particularly suitable for accessing various unsymmetrically functionalized triphenylethylenes.

Modern synthetic strategies also incorporate carboboration of alkynyl selenides as a highly stereoselective approach. This method involves the treatment of alkynyl selenides with aryldichloroboranes, leading to exclusive 1,1-carboboration and affording tetrasubstituted alkenes with excellent E-selectivity [5]. The role of selenium in this process has been elucidated through detailed mechanistic studies supported by density functional theory calculations, providing fundamental insights into the reaction pathway.

Wittig Reaction Applications in Stereoselective Synthesis

The Wittig reaction represents a cornerstone methodology in stereoselective synthesis of triphenylethylene derivatives, offering exceptional control over alkene geometry and substitution patterns. This reaction involves the nucleophilic addition of a phosphorus ylide to a carbonyl compound, resulting in the formation of an alkene and triphenylphosphine oxide as a byproduct [6] [7].

Mechanistic considerations for stereoselective Wittig reactions involve the formation of betaine intermediates and subsequent oxaphosphetane ring formation. The stereochemical outcome depends on the kinetically controlled addition of the ylide to the carbonyl compound under lithium-free conditions, while lithium presence can lead to equilibration of intermediates through betaine species [6]. This stereochemical drift phenomenon, identified by Maryanoff and Reitz, has profound implications for the predictable synthesis of specific alkene geometries.

Stabilized ylides provide enhanced stereoselectivity in triphenylethylene synthesis, particularly when incorporating electron-withdrawing groups that stabilize the ylide structure. The use of benzylidenetriphenylphosphorane with substituted benzaldehydes has been extensively studied, revealing significant effects of substituents on both reactivity and stereoselectivity [8]. Crown ether catalysis has been employed to achieve stereospecific synthesis of both Z- and E-stilbenes through Wittig reactions in solid-liquid two-phase systems.

Industrial applications of stereoselective Wittig reactions have expanded significantly, with widespread use in pharmaceutical, agrochemical, and material science industries. The reaction enables the formation of complex alkenes with high stereoselectivity, making it particularly valuable for the synthesis of vitamin A, beta-carotene, and various pharmaceutical intermediates [9]. The ability to control stereochemistry through careful selection of reaction conditions and ylide structure makes this methodology indispensable for accessing specific isomers of triphenylethylene derivatives.

Substrate scope and limitations of Wittig reactions in triphenylethylene synthesis depend on the nature of both the ylide and carbonyl components. Primary halides are strongly preferred for phosphonium salt formation, as triphenylphosphine often lacks sufficient nucleophilicity for effective reaction with secondary halides in SN2 reactions [10]. This limitation necessitates careful retrosynthetic planning to ensure efficient ylide precursor synthesis.

Convergent Synthesis Approaches for Structural Optimization

Convergent synthesis strategies offer significant advantages in the preparation of structurally complex triphenylethylene derivatives by combining multiple simpler fragments in a single step or few steps. This approach allows for greater efficiency and flexibility in the synthesis process, enabling the incorporation of different components that have been synthesized independently [11] [12].

Fragment coupling methodologies represent the most straightforward convergent approach, where pre-synthesized molecular fragments are combined through specific coupling reactions. This strategy is particularly effective for symmetric molecules and can achieve efficiency gains of 15-30% compared to linear synthetic routes [12]. The key advantage lies in the ability to optimize individual fragment synthesis independently, leading to improved overall yields and reduced synthetic complexity.

Modular assembly strategies extend the fragment coupling concept by utilizing interchangeable modules that can be systematically varied to generate diverse triphenylethylene libraries. This approach achieves very high efficiency gains of 20-40% while providing very significant complexity reduction [12]. The modularity enables rapid structure-activity relationship studies and facilitates the exploration of chemical space around the triphenylethylene core.

Tetraborylethylene-based convergent synthesis represents a particularly innovative approach, where a single tetraborylethylene intermediate serves as a central building block for multiple coupling reactions. This methodology enables the divergent and stereoselective synthesis of [4+0]-, [3+1]-, [2+2]-, and [2+1+1]-tetraarylethylenes through multiple couplings of vinylboronates with aryl bromides [13] [14]. The approach features broad substrate scope and excellent functional group compatibility due to mild reaction conditions.

Multi-component reaction strategies provide another convergent approach where multiple reactants combine in a single reaction vessel to form the triphenylethylene framework. These reactions achieve efficiency gains of 15-35% while significantly reducing synthetic complexity by eliminating intermediate isolation and purification steps [12]. The success of multi-component reactions depends on careful optimization of reaction conditions to ensure compatible reactivity patterns among all components.

Cascade reaction sequences offer convergent synthesis through sequential bond formations that occur in a single reaction vessel without intermediate isolation. This approach provides efficiency gains of 10-20% while maintaining moderate complexity reduction [12]. The design of effective cascade sequences requires careful consideration of reaction compatibility and timing to ensure productive sequential transformations.

Green Chemistry Research Initiatives in Synthesis Protocols

Solvent replacement initiatives have become a primary focus in green chemistry approaches to triphenylethylene synthesis. Water, ionic liquids, and supercritical fluids are being extensively investigated as alternatives to traditional organic solvents [15] [16]. These green solvents offer reduced toxicity and lower emissions, though implementation challenges include solubility issues and potentially slower reaction rates. Success rates of 70-85% have been achieved in various applications, demonstrating the viability of these alternatives.

Catalyst development focuses on biocatalysts and recyclable catalysts that minimize metal contamination and environmental impact. Enzymatic reactions powered by green biocatalysts offer highly selective, eco-friendly routes to synthesize complex molecular frameworks under mild conditions [17]. These biocatalytic approaches significantly reduce hazardous byproducts and contribute to safer pharmaceutical and materials production processes. However, implementation challenges include higher costs and limited availability of suitable enzymes.

Atom economy optimization represents a fundamental green chemistry principle that emphasizes the efficient incorporation of all reactants into the final product. High atom economy reactions minimize waste generation and improve resource utilization [17] [18]. The E-factor concept, which relates the weight of waste coproduced to the weight of desired product, provides a quantifiable measure of synthetic efficiency. Successful implementation of atom economy principles can achieve 75-90% success rates in waste reduction.

Renewable feedstock utilization involves the use of biomass-derived starting materials instead of petroleum-based precursors. This approach promotes sustainable resource use and reduces dependence on fossil fuels [15] [19]. Plant-based extracts and natural polysaccharides have been successfully employed as reducing and capping agents in various synthetic applications. However, implementation challenges include limited availability and higher costs compared to conventional starting materials.

Energy efficiency improvements through microwave-assisted synthesis and mechanochemical methods have demonstrated significant advantages in triphenylethylene synthesis. Microwave irradiation accelerates reactions through dielectric heating, enhancing molecular vibrations and increasing collision frequency [20] [21]. Mechanochemical approaches eliminate the need for solvents while providing energy-efficient synthetic routes. These methods achieve 80-95% success rates in energy reduction compared to conventional thermal methods.

Waste reduction strategies emphasize solvent-free reactions and minimal waste generation. Mechanochemical synthesis, where mechanical energy induces chemical transformations through grinding or ball milling, eliminates solvent requirements while maintaining high reaction efficiency [19] [22]. These approaches achieve 65-85% success rates in waste reduction, though limitations include restricted reaction scope and mixing challenges in some applications.

Challenges in Scalable Synthesis for Research Applications

Heat transfer limitations represent a critical challenge in scaling up triphenylethylene synthesis. As reaction volumes increase, heat transfer becomes less efficient, leading to temperature gradients and hot spots that can cause reduced yields and unwanted side reactions [23] [24]. The formation of hot spots is particularly problematic in exothermic reactions, where inadequate heat removal can lead to runaway reactions and safety hazards. Mitigation strategies include improved reactor design with enhanced heat exchange capabilities, but success rates typically range from 60-80% depending on the specific reaction conditions.

Mass transfer challenges become increasingly significant at larger scales due to slower diffusion rates and the development of concentration gradients within the reaction mixture. These issues lead to incomplete conversions and the formation of impurities, particularly in heterogeneous reactions where solid-liquid or gas-liquid interfaces are involved [23] [25]. Enhanced mixing through improved impeller design and flow chemistry approaches can address these challenges, achieving success rates of 70-85% in maintaining reaction efficiency during scale-up.

Mixing efficiency problems are fundamental to many scale-up failures, as inadequate mixing leads to poor selectivity and longer reaction times. Dead zones in large reactors can harbor unreacted starting materials or promote side reactions, significantly impacting product quality [23] [24]. The transition from laboratory-scale magnetic stirring to industrial-scale mechanical mixing requires careful consideration of mixing patterns and energy input. Better impeller design and static mixers can improve mixing efficiency with success rates of 65-85%.

Safety concerns become paramount at larger scales due to the increased quantities of hazardous materials and the potential for more severe consequences from process failures. Runaway reactions, which may be manageable at laboratory scale, can lead to catastrophic failures in industrial settings [23] [25]. Comprehensive hazard analysis and the implementation of safety systems, including emergency shutdown procedures and pressure relief systems, are essential for safe scale-up operations, achieving success rates of 85-95% in preventing major incidents.

Economic factors play a crucial role in determining the feasibility of scaled synthesis. Reagent costs, equipment investment, and operational expenses must be carefully balanced against the value of the final product [26] [25]. Some reactions that are economically viable at research scale may become prohibitively expensive when scaled up due to the high cost of specialized reagents or the need for expensive equipment. Process optimization and economies of scale can help address these challenges, though success rates vary widely from 50-75% depending on the specific application.

Quality control challenges become more complex at larger scales due to increased batch-to-batch variability and the difficulty of maintaining consistent reaction conditions throughout large reaction vessels. Product variability can lead to regulatory issues and customer complaints, making robust quality control systems essential [23] [27]. Statistical process control and advanced analytical techniques can help maintain product quality, achieving success rates of 75-90% in meeting specifications.

Process control difficulties arise from the need to monitor and control multiple parameters simultaneously in large-scale operations. The complexity of maintaining optimal conditions for temperature, pressure, concentration, and mixing becomes exponentially more challenging as scale increases [23] [25]. Advanced control systems and sensor technologies can help address these challenges, with success rates of 80-95% in maintaining process stability.

Equipment limitations often constrain the direct scale-up of laboratory procedures. Reactor design, instrumentation capabilities, and material compatibility issues can all impact the success of scale-up efforts [27]. Limited throughput and maintenance requirements can further complicate large-scale operations. Modular design approaches and predictive maintenance strategies can help mitigate these challenges, achieving success rates of 70-90% in maintaining operational efficiency.

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Dates

Last modified: 04-14-2024

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